Pomalidomide-d3 is a deuterated analogue of pomalidomide, a well-known immunomodulatory agent used primarily in the treatment of multiple myeloma. Pomalidomide itself is a derivative of thalidomide and has gained prominence due to its efficacy in patients who have previously undergone treatments with other agents like lenalidomide and bortezomib. The chemical structure of pomalidomide-d3 includes deuterium atoms, which can be useful in pharmacokinetic studies and metabolic profiling.
Pomalidomide-d3 is synthesized from pomalidomide through specific deuteration processes. The original pomalidomide is derived from phthalimide and is classified as a small molecule with significant immunomodulatory properties. It is marketed under brand names such as Pomalyst and Imnovid, receiving FDA approval in 2013 for the treatment of multiple myeloma in patients who have received at least two prior therapies .
The synthesis of pomalidomide-d3 involves several sophisticated chemical methods aimed at incorporating deuterium into the pomalidomide structure.
Pomalidomide-d3 retains the core structure of pomalidomide but includes deuterium atoms. The molecular formula of pomalidomide is , with an average molecular weight of approximately 273.24 g/mol . The structural representation includes:
Pomalidomide-d3 participates in various chemical reactions, particularly those involving:
Recent advancements have shown that using secondary amines during synthesis can improve yields significantly compared to primary amines .
Pomalidomide-d3 functions primarily through immunomodulation and anti-cancer mechanisms.
Pomalidomide-d3 has significant scientific applications, particularly in:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5